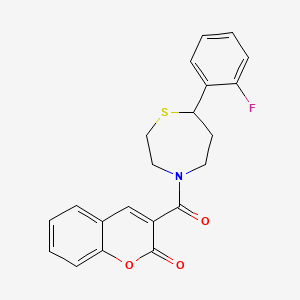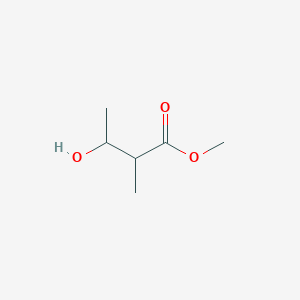
Methyl 3-hydroxy-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.1577 g/mol . . This compound is a methyl ester derivative of 3-hydroxy-2-methylbutanoic acid and is characterized by its ester functional group and hydroxyl group on the second carbon atom.
作用機序
. The primary targets of this compound are not well-documented in the literature, and further research is needed to identify its specific targets and their roles.
Mode of Action
It is a derivative of butyric acid , which is known to have various biological activities.
Biochemical Pathways
As a derivative of butyric acid
Pharmacokinetics
Its molecular weight is 132.1577 , which might influence its bioavailability and pharmacokinetic properties
生化学分析
Biochemical Properties
Methyl 3-hydroxy-2-methylbutanoate is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis
Cellular Effects
As a β-hydroxy carboxylic acid, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methylbutanoate can be synthesized through esterification reactions involving 3-hydroxy-2-methylbutanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-2-methylbutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-hydroxy-2-methylbutanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic conditions.
Major Products Formed
Oxidation: Methyl 3-oxo-2-methylbutanoate.
Reduction: 3-hydroxy-2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 3-hydroxy-2-methylbutanoate has several applications in scientific research:
Biology: It can be used in studies involving metabolic pathways and enzyme-catalyzed reactions.
Industry: Used in the production of flavors, fragrances, and as a solvent in various industrial processes.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with the hydroxyl group on the third carbon atom.
Methyl 3-hydroxybutanoate: Lacks the methyl group on the second carbon atom.
Methyl 2-hydroxy-2-methylbutanoate: Hydroxyl group on the second carbon but with a different stereochemistry.
Uniqueness
Methyl 3-hydroxy-2-methylbutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. Its hydroxyl and ester groups allow for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
methyl 3-hydroxy-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMPYODEQVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2753230.png)
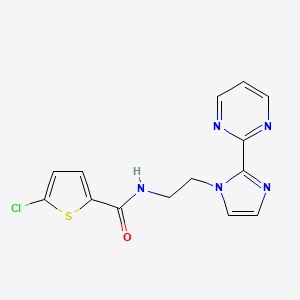
![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
![10-(benzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2753234.png)
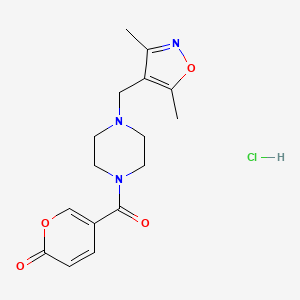

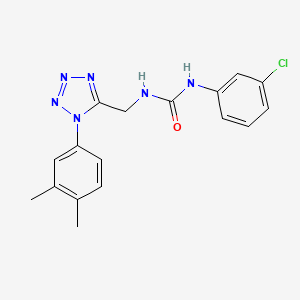
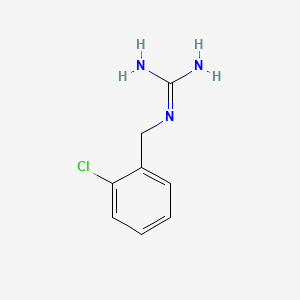
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2753242.png)
![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
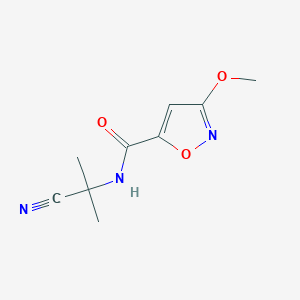
![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)
